molecular formula C11H25NO2 B12772574 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol CAS No. 80762-81-8

1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol

Cat. No.: B12772574
CAS No.: 80762-81-8
M. Wt: 203.32 g/mol
InChI Key: AVUTUYFEQJQTJT-UHFFFAOYSA-N
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Description

1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol is a chemical compound with a complex structure that includes both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol typically involves multiple steps, starting with the preparation of the appropriate amine and ether precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol has several applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1,1-Dimethylethyl)amino)-2-propanol
  • 3-(1-Methylpropoxy)-2-propanol
  • 1-((1,1-Dimethylethyl)amino)-3-propanol

Uniqueness

1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol is unique due to its specific combination of amine and ether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

80762-81-8

Molecular Formula

C11H25NO2

Molecular Weight

203.32 g/mol

IUPAC Name

1-butan-2-yloxy-3-(tert-butylamino)propan-2-ol

InChI

InChI=1S/C11H25NO2/c1-6-9(2)14-8-10(13)7-12-11(3,4)5/h9-10,12-13H,6-8H2,1-5H3

InChI Key

AVUTUYFEQJQTJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC(CNC(C)(C)C)O

Origin of Product

United States

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